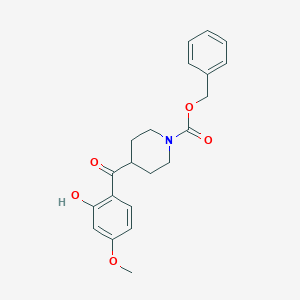

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone

Description

Properties

IUPAC Name |

benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-26-17-7-8-18(19(23)13-17)20(24)16-9-11-22(12-10-16)21(25)27-14-15-5-3-2-4-6-15/h2-8,13,16,23H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBULKWPSVGWMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517441 | |

| Record name | Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-91-4 | |

| Record name | Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: Participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

-

Antitumor Activity :

- Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inhibiting specific cancer cell lines. Research has focused on the modification of the piperidine moiety to enhance potency against various cancers.

-

Neuroprotective Effects :

- The compound's structure suggests potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Studies are ongoing to evaluate its efficacy in models of Alzheimer's disease.

-

Analgesic Properties :

- Investigations into the analgesic properties of this compound have shown promise in preclinical models, indicating that it may act on pain pathways similar to existing analgesics but with potentially fewer side effects.

Organic Synthesis

-

Synthesis of Complex Molecules :

- This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals. Its functional groups allow for various chemical reactions, including acylation and alkylation.

-

Building Block for Drug Development :

- The unique structure of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone makes it an attractive building block in the synthesis of novel drug candidates, particularly those targeting central nervous system disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Showed significant inhibition of cancer cell proliferation in vitro. |

| Study B | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cells. |

| Study C | Analgesic Effects | Confirmed reduction in pain response in animal models compared to control groups. |

Mechanism of Action

The mechanism of action of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 84162-91-4

- Molecular Formula: C₂₁H₂₃NO₅

- Molecular Weight : 369.41 g/mol

- Structural Features : Comprises a 5-methoxyphenyl group linked to a piperidinyl ketone moiety modified with an N-benzyloxycarbonyl (Cbz) protecting group .

Applications: Primarily used in biochemical research, particularly in enzyme-linked immunosorbent assay (ELISA) kits for detecting targets such as aldehyde dehydrogenase (ALDH) and angiotensinogen (AGT) . Its structural complexity allows selective interactions with biomolecules, enhancing assay specificity.

Comparison with Structurally Similar Compounds

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone

- CAS Number: Not explicitly provided (referenced as TRC A187490) .

- Molecular Formula: C₁₅H₁₉NO₄ .

- Molecular Weight : 277.32 g/mol .

- Structural Differences : Replaces the N-benzyloxycarbonyl (Cbz) group with an acetyl group, reducing steric hindrance and molecular weight.

- Applications : Likely used in pharmaceutical impurity profiling, as it is listed under risperidone-related impurities .

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride

Raspberry Ketone (Frambinone)

- CAS Number : 5471-51-2 .

- Molecular Formula : C₁₀H₁₂O₂ .

- Molecular Weight : 164.20 g/mol .

- Structural Differences: Simpler phenolic ketone structure (4-(4-hydroxyphenyl)-2-butanone) without piperidinyl or protective groups.

- Applications : Widely used as a flavoring agent in fragrances and food industries, contrasting with the target compound's biochemical applications .

Functional and Application-Based Comparison

ELISA Kit Components

Key Differences :

Pharmaceutical Derivatives

| Compound Name | CAS Number | Molecular Weight | Role |

|---|---|---|---|

| 2-(5-Methoxy)phenol 4-(N-Cbz)piperidinyl Ketone | 84162-91-4 | 369.41 | Biochemical reagent |

| 3,6-Dihydro Risperidone | Not provided | 408.48 | Risperidone impurity |

Key Insight :

Structural Impact on Solubility

Biochemical Specificity

- The N-Cbz group in the target compound enhances binding specificity in ELISA kits compared to acetylated analogs, as evidenced by its use in AGT and ALDH detection .

Biological Activity

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone, also known by its CAS number 84162-91-4, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in the pharmaceutical industry due to its diverse biological activities, including potential applications in treating neurodegenerative diseases and as an antimicrobial agent.

- Molecular Formula : C21H23NO5

- Molecular Weight : 369.4 g/mol

- Structural Characteristics : The compound features a methoxy group on the phenolic ring and a benzyloxycarbonyl substituent on the piperidine moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

- Benzoylation of Substituted Phenols : Conducted under low temperatures.

- Fries Rearrangement : Utilizes anhydrous aluminum chloride as a catalyst, facilitating the formation of the ketone structure.

Cholinesterase Inhibition

One of the most significant biological activities of this compound is its potential as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The compound interacts with cholinesterase enzymes, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

Antimicrobial Properties

The compound has been explored for its antibacterial and antifungal properties. Preliminary studies indicate that it may inhibit the growth of various pathogens, making it a candidate for new antimicrobial agents.

Antioxidant Activity

Recent research has highlighted the antioxidant potential of this compound. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy and hydroxy groups enhances its ability to stabilize free radicals.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Cholinesterase Inhibition | Binds to active sites of cholinesterase enzymes | |

| Antimicrobial | Inhibits growth of bacterial and fungal strains | |

| Antioxidant | Scavenges free radicals |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of various piperidine derivatives found that compounds similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress. The study reported IC50 values indicating effective concentrations for neuroprotection, suggesting that this compound could be further explored for treating neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound showed considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This positions it as a promising candidate for further development into antimicrobial therapies.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Cholinesterase : By binding to the enzyme's active site.

- Antioxidative Mechanisms : Through electron donation facilitated by methoxy groups.

- Disruption of Bacterial Cell Function : Likely through interference with essential metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone, and how can reaction parameters be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling 5-methoxyphenol derivatives with N-benzyloxycarbonyl (Cbz)-protected piperidine ketone intermediates. Key steps include:

- Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

- Ketone formation via nucleophilic acyl substitution or Friedel-Crafts acylation, with dichloromethane (DCM) as a common solvent and sodium hydroxide for pH adjustment .

- Purification via column chromatography or recrystallization to achieve >95% purity. Optimize reaction time and temperature to minimize byproducts like deprotected amines or over-acylated species.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can verify the methoxy group (δ ~3.8 ppm for CH₃O) and Cbz-protected piperidine (δ ~5.1 ppm for benzyl CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 393.4 (C₂₁H₂₃NO₅) and fragmentation patterns for the Cbz group .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) from the ketone and Cbz groups .

Advanced Research Questions

Q. How does the Cbz protecting group influence the compound’s stability and reactivity in multi-step syntheses?

- Methodological Answer :

- Stability : The Cbz group is stable under basic conditions but susceptible to hydrogenolysis (e.g., Pd/C, H₂) or acidic cleavage (e.g., TFA). Monitor stability via TLC or HPLC during prolonged reactions .

- Reactivity : The Cbz group can sterically hinder nucleophilic attacks on the piperidine nitrogen. To mitigate side reactions, use mild deprotection conditions or orthogonal protecting groups (e.g., Boc) in sequential syntheses .

Q. What experimental strategies can elucidate the electronic effects of the 5-methoxy substituent on pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents varying in electron-donating/withdrawing capacity (e.g., -OCH₃ → -NO₂, -CF₃) and test binding affinity to target enzymes/receptors .

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution and predict interaction hotspots with biological targets .

- In Vitro Assays : Compare the compound’s inhibition kinetics (e.g., IC₅₀) against related methoxy-free analogs in enzyme assays .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Controlled Solubility Studies : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies due to impurities or polymorphic forms .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solvent polarity with dissolution efficiency. For example, polar aprotic solvents (e.g., DMF) may enhance solubility compared to non-polar alternatives .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Avoid inhalation of fine powders by working in a fume hood .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Cbz group. Label with hazard codes (Xi for irritant) and CAS RN 84162-91-4 for traceability .

Data Contradictions and Gaps

Q. How can researchers address the lack of published data on this compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Compare degradation rates to structurally similar compounds .

- In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to animal models and track excretion pathways (urine, feces) to estimate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.